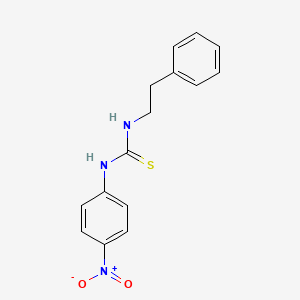

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione

Description

Nuclear Magnetic Resonance (NMR) Spectral Features

1H and 13C NMR spectra of analogous thioureas reveal:

- NH protons : Resonances between δ 9.0–11.0 ppm (1H NMR), indicative of hydrogen-bonded thiourea NH groups.

- Aromatic protons : Signals for the 4-nitrophenyl group appear as doublets (δ 7.5–8.5 ppm), while the phenylethyl group shows multiplet patterns (δ 7.2–7.4 ppm).

- Aliphatic chain : Methylene protons (CH₂) resonate at δ 2.8–3.5 ppm (triplet or quartet).

A hypothetical 13C NMR spectrum would feature:

Infrared (IR) Vibrational Signatures

Key IR bands include:

| Vibration Mode | Wavenumber (cm⁻¹) |

|---|---|

| ν(N–H) | 3200–3300 (stretch) |

| ν(C=S) | 1250–1350 (strong absorption) |

| ν(NO₂) | 1520, 1350 (asymmetric/symmetric) |

| δ(N–H) | 1600–1650 (bending) |

These align with spectra of N-(4-nitrophenyl)thiourea derivatives.

UV-Vis Absorption Profiling

The 4-nitrophenyl group dominates the UV-Vis profile, with a strong absorption band at λmax ≈ 310–330 nm (π→π* transitions). Solvent polarity and hydrogen bonding may shift this band by 10–20 nm.

Comparative Structural Analysis with Related Thiourea Derivatives

A comparison with structurally similar compounds highlights key trends:

Key observations :

- Electron-withdrawing groups (e.g., NO₂) increase thiourea acidity, enhancing hydrogen-bonding capacity.

- Bulky substituents disrupt crystallinity, reducing melting points compared to simpler derivatives.

Properties

IUPAC Name |

1-(4-nitrophenyl)-3-(2-phenylethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c19-18(20)14-8-6-13(7-9-14)17-15(21)16-11-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,16,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOLZDYSBDFJSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=S)NC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione typically involves the reaction of 4-nitroaniline with 2-phenylethylamine in the presence of a thiocarbonyl reagent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields ((4-aminophenyl)amino)((2-phenylethyl)amino)methane-1-thione, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exhibits significant anticancer properties. Studies have demonstrated its efficacy against various cancer types, particularly leukemia and breast cancer. The compound induces cell cycle arrest and inhibits cancer cell proliferation, making it a candidate for further development in cancer therapy .

2. Antiviral Properties

The compound has shown promise in antiviral applications, specifically against viruses such as hepatitis C and influenza. Its mechanism of action involves interference with viral replication processes, suggesting potential for therapeutic development in virology .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that incorporate thiosemicarbazone chemistry. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Ultraviolet-visible (UV-vis) spectroscopy, and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound .

Toxicity and Safety

Preliminary studies indicate low toxicity levels in animal models, with no significant adverse effects observed during experiments. However, standard safety protocols should be followed when handling this chemical to mitigate any potential risks associated with its use .

Current Research Trends

Ongoing research focuses on optimizing the anticancer effects of this compound through structural modifications to enhance its efficacy and bioavailability. Additionally, investigations into its antiviral mechanisms are underway to better understand its potential therapeutic roles .

Implications in Drug Design

The unique structural attributes of this compound position it as a valuable scaffold for drug development. Its dual activity as both an anticancer and antiviral agent presents opportunities for creating multi-target therapeutics that could address complex diseases more effectively .

Limitations and Future Directions

Despite its promising applications, the compound's low solubility in aqueous environments presents challenges for formulation in clinical settings. Future research should focus on enhancing solubility and exploring delivery mechanisms that could improve therapeutic outcomes.

Mechanism of Action

The mechanism by which ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione exerts its effects involves interactions with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thione moiety can interact with metal ions and other electrophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Analysis and Structural Analogues

The compound’s key features include:

- Thione group (-C=S): Enhances metal-binding capacity and redox activity.

- 4-Nitrophenyl group : Imparts electron-withdrawing effects, influencing reactivity and intermolecular interactions.

Table 1: Structural and Functional Comparison

Biological Activity

((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key findings from various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula: C15H15N3O2S

Molar Mass: 301.36 g/mol

CAS Number: 219521-60-5

The compound features a nitrophenyl group, a phenylethyl group, and a thione moiety, which contribute to its unique chemical properties and biological activities. The structural characteristics facilitate interactions with biological targets, making it a subject of interest in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

- Electron Transfer Reactions: The nitrophenyl group can participate in electron transfer processes, potentially affecting redox-sensitive pathways in cells.

- Metal Ion Interaction: The thione moiety is known to interact with metal ions, which can modulate various biochemical pathways.

- Nucleophilic Substitution: The amino groups present in the compound can engage in nucleophilic substitution reactions, leading to the formation of various derivatives with enhanced biological properties.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study conducted on similar compounds demonstrated their effectiveness against a range of bacterial strains, suggesting potential applications in treating infections .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values for different microorganisms, indicating that the compound has varying levels of efficacy against different pathogens.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies. A notable investigation assessed its effects on cancer cell lines, revealing that the compound induces apoptosis and inhibits cell proliferation.

Case Study: In Vitro Analysis

In vitro studies using human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in:

- Reduced Viability: A significant decrease in cell viability was observed at concentrations above 50 µM.

- Apoptotic Induction: Flow cytometry analysis indicated an increase in apoptotic cells after treatment with this compound .

Research Findings

Recent studies have further elucidated the metabolic pathways involved in the biological activity of this compound. For instance, research on its metabolites revealed that it undergoes reduction and N-acetylation processes in vivo, which may enhance its therapeutic efficacy .

Comparison with Similar Compounds

Comparative studies with structurally similar compounds have shown that this compound exhibits unique reactivity patterns and biological activities. For example:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| ((4-Nitrophenyl)amino)((2-indol-3-ylethyl)amino)methane-1-thione | Moderate anticancer activity | Indole group enhances interaction with DNA |

| This compound | Strong antimicrobial and anticancer activity | Thione moiety facilitates metal ion binding |

This comparison highlights the distinct advantages of this compound in terms of its broad spectrum of biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ((4-Nitrophenyl)amino)((2-phenylethyl)amino)methane-1-thione, and how can reaction yields be improved?

- Methodological Answer : The compound is a thiourea derivative, and its synthesis typically involves condensation of substituted phenylamines with isothiocyanate intermediates. To enhance yields, reflux conditions with acetic anhydride and sodium acetate (as catalysts) are recommended, similar to procedures for analogous thiourea compounds . Purification via recrystallization from acetic acid/water mixtures (1:1 ratio) can reduce impurities. Monitoring reaction progress with TLC (using silica gel plates and UV visualization) ensures intermediate formation.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm the presence of nitrophenyl (δ ~8.2 ppm for aromatic protons) and phenylethylamine (δ ~7.3 ppm for aromatic protons, δ ~2.8–3.5 ppm for ethylamine protons) groups.

- FT-IR : Identify thiourea C=S stretching vibrations (~1250–1350 cm) and N-H stretches (~3200–3400 cm).

- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond lengths and angles, critical for verifying the thiourea backbone.

Q. What solvent systems are suitable for stability studies of this compound?

- Methodological Answer : Stability testing in polar aprotic solvents (e.g., DMSO, DMF) is advised due to the compound’s thiourea moiety, which may degrade in acidic/basic conditions. Long-term storage at −20°C under inert atmosphere (argon) minimizes oxidative decomposition. UV-Vis spectroscopy (200–400 nm) can track degradation by monitoring shifts in nitrophenyl absorbance peaks.

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or polymorphism. To address this:

- Perform variable-temperature NMR to assess dynamic behavior (e.g., hindered rotation around the thiourea C-N bonds).

- Compare experimental X-ray data with DFT-optimized geometries (using Gaussian or ORCA software) to identify low-energy conformers .

- Use PXRD to detect polymorphic forms if recrystallization conditions vary.

Q. What strategies mitigate aggregation or solubility issues in biological assays involving this compound?

- Methodological Answer :

- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO (≤1% v/v) to enhance aqueous solubility.

- Dynamic Light Scattering (DLS) : Pre-screen solutions for aggregates (>100 nm size).

- SAR Studies : Modify the phenylethylamine or nitrophenyl substituents (e.g., introducing hydroxyl or methyl groups) to improve hydrophilicity while retaining activity, guided by QSAR modeling.

Q. How can computational modeling predict the compound’s binding affinity for target proteins (e.g., kinases)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to dock the compound into protein active sites (e.g., ATP-binding pockets). Focus on hydrogen bonds between the thiourea moiety and protein backbone.

- MD Simulations : Run 100-ns molecular dynamics trajectories (AMBER or GROMACS) to assess binding stability. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA calculations).

- Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure experimental values.

Data Contradiction and Reproducibility Analysis

Q. How should researchers address batch-to-batch variability in synthesis outcomes?

- Methodological Answer :

- Quality Control : Implement HPLC-MS for purity assessment (≥95% purity threshold).

- Reaction Monitoring : Use in situ FT-IR or ReactIR to track intermediate formation in real time.

- DoE (Design of Experiments) : Apply factorial design (e.g., varying temperature, catalyst loading) to identify critical process parameters.

Q. What are the limitations of using SHELX-refined crystallographic data for this compound’s structural analysis?

- Methodological Answer : SHELXL refinement may struggle with disordered solvent molecules or twinned crystals. Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.